Pdq dibromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pdq dibromide: , also known as diquat dibromide, is a non-residual bipyridyl herbicide and crop desiccant. It is primarily used to control broad-leaved weeds and grasses. This compound is highly soluble in water, has a low risk of leaching to groundwater, and is volatile. It is very persistent in soil but rapidly degrades in aquatic systems. Diquat dibromide is moderately toxic to mammals and is a known irritant .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of diquat dibromide involves the oxidative coupling of pyridine to form 2,2’-bipyridine over a heated Raney nickel catalyst. The ethylene bridge is then formed by reacting with 1,2-dibromoethane .

Industrial Production Methods: In industrial settings, diquat dibromide is produced by combining pyridine with 1,2-dibromoethane under controlled conditions to ensure high yield and purity. The process involves several purification steps to remove any byproducts and ensure the final product meets regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: Diquat dibromide undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: It can be reduced to form reactive intermediates that further participate in various biochemical pathways.

Substitution: The compound can undergo substitution reactions, particularly in the presence of halogens like bromine.

Major Products Formed: The major products formed from these reactions include hydrogen peroxide, superoxide, and other intermediate radicals .

Aplicaciones Científicas De Investigación

Chemistry: Diquat dibromide is used as a reactive building block in polymer and materials chemistry. It is employed in the synthesis of aryl-cored polybromides, which are essential in the fabrication of polymers, cyclophanes, and photoactive materials .

Biology: In biological research, diquat dibromide is used to study oxidative stress and its effects on cellular processes. It is commonly used in experiments involving plant physiology and biochemistry .

Medicine: While not directly used in medicine, diquat dibromide’s mechanism of inducing oxidative stress is studied to understand similar processes in human diseases .

Industry: Diquat dibromide is widely used in agriculture to control weeds and as a desiccant for crops like potatoes, oilseed rape, and various fruits and vegetables .

Mecanismo De Acción

Diquat dibromide exerts its effects by being absorbed into the xylem of plants. The phytotoxic effect is activated by light during photosynthesis, where it is reduced to form free radicals. These radicals are then oxidized to produce hydrogen peroxide, superoxide, or intermediate radicals, leading to the drying of plant leaves .

Comparación Con Compuestos Similares

Cyperquat, Diethamquat, Difenzoquat, Morfamquat: These are other bipyridyl herbicides that are less commonly used.

Uniqueness: Diquat dibromide is unique in its rapid degradation in aquatic systems and its moderate toxicity to mammals compared to other bipyridyl herbicides. Its specific use as a desiccant and its effectiveness in controlling a wide range of weeds make it a valuable compound in agriculture .

Propiedades

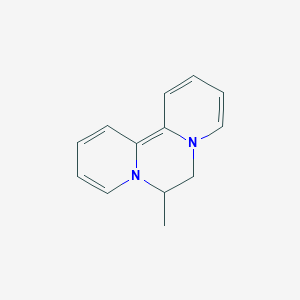

IUPAC Name |

8-methyl-7,10-diazatricyclo[8.4.0.02,7]tetradeca-1,3,5,11,13-pentaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11-10-14-8-4-2-6-12(14)13-7-3-5-9-15(11)13/h2-9,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCOLZOYZSYYAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C=CC=CC2=C3N1C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923640 |

Source

|

| Record name | 6-Methyl-6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121013-72-7 |

Source

|

| Record name | Propylene diquat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121013727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B54233.png)

![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)